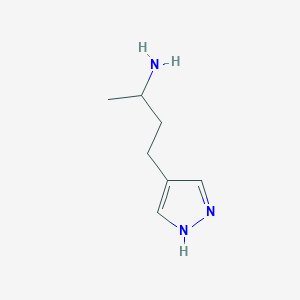
4-(1H-pyrazol-4-yl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Pyrazol-4-yl)butan-2-amine is a chemical compound with the molecular formula C7H13N3 It features a pyrazole ring attached to a butan-2-amine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine typically involves the reaction of pyrazole with a suitable butan-2-amine precursor. One common method is the Buchwald-Hartwig amination, where pyrazole derivatives are reacted with butan-2-amine in the presence of a palladium catalyst, such as Pd2(dba)3, and a ligand like xantphos .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1H-Pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or alkylating agents under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-(1H-Pyrazol-4-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound may bind to the active site of the enzyme, preventing its activity and thereby exerting its effects.
Comparaison Avec Des Composés Similaires
- 4-(1H-Pyrazol-1-yl)butan-2-amine
- 1-Methyl-1H-pyrazol-4-amine
- 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine
Comparison: 4-(1H-Pyrazol-4-yl)butan-2-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the butan-2-amine chain. This structure imparts distinct chemical properties and reactivity compared to other pyrazole derivatives. For instance, the position of the amine group can significantly influence the compound’s ability to participate in specific reactions or interact with biological targets .
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
4-(1H-pyrazol-4-yl)butan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)2-3-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) |
Clé InChI |
PUBBQWAEJCZDLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CNN=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


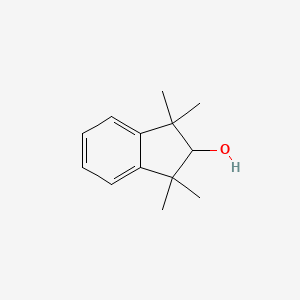


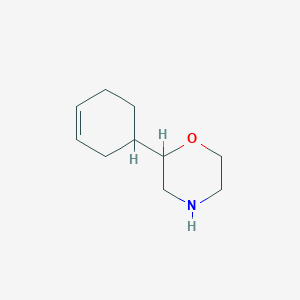
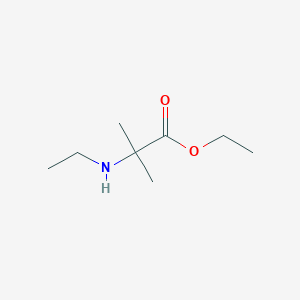

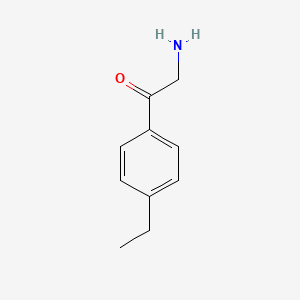
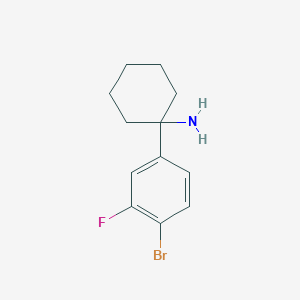
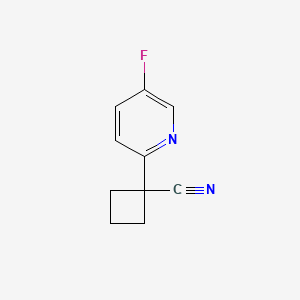

![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
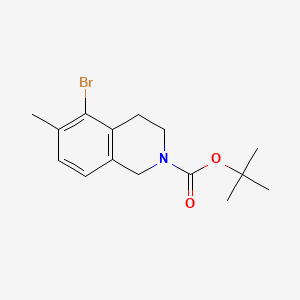
![3-Methyl-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1h-pyrrole-2,5-dione](/img/structure/B13578145.png)
